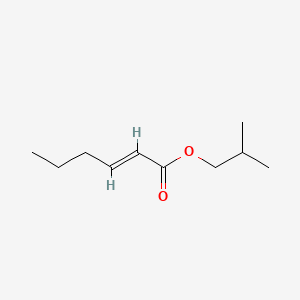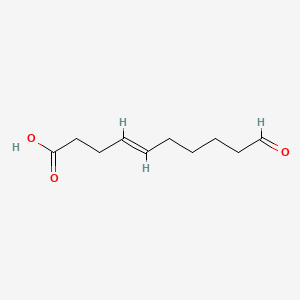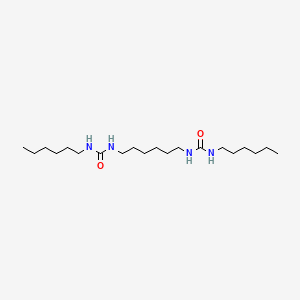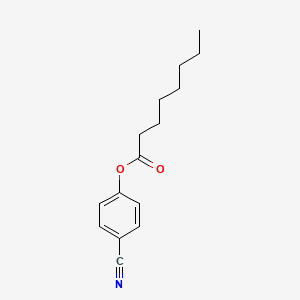
Dipotassium 4-hydroxybutyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 4-hydroxybutyl phosphate is an inorganic compound with the molecular formula C4H9K2O5P. It is a dipotassium salt of 4-hydroxybutyl phosphate and is known for its various applications in scientific research and industry. This compound is characterized by its high solubility in water and its ability to act as a buffering agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium 4-hydroxybutyl phosphate can be synthesized through the reaction of 4-hydroxybutyl phosphate with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 4-hydroxybutyl phosphate is neutralized by potassium hydroxide to form the dipotassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where phosphoric acid is reacted with potassium hydroxide. The process is optimized to achieve high purity and yield, with careful control of reaction parameters such as temperature, concentration, and mixing speed. The final product is then purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 4-hydroxybutyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphate group can be reduced under specific conditions to form phosphite derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketobutyl phosphate or 4-carboxybutyl phosphate.
Reduction: Formation of phosphite derivatives.
Substitution: Formation of alkyl or acyl derivatives of 4-hydroxybutyl phosphate.
Aplicaciones Científicas De Investigación
Dipotassium 4-hydroxybutyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in the preparation of buffer solutions for biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of dipotassium 4-hydroxybutyl phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. This is achieved through the reversible dissociation of the phosphate group, which can accept or donate protons depending on the pH of the environment. The compound’s molecular targets include enzymes and proteins that are sensitive to pH changes, thereby influencing biochemical pathways and reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium phosphate (K2HPO4): A common buffering agent used in food and industrial applications.
Monopotassium phosphate (KH2PO4): Another buffering agent with similar properties but different solubility and pH range.
Tripotassium phosphate (K3PO4): Used in various industrial applications as a buffering and sequestering agent.
Uniqueness
Dipotassium 4-hydroxybutyl phosphate is unique due to the presence of the 4-hydroxybutyl group, which imparts additional reactivity and functionality compared to other potassium phosphates. This makes it particularly useful in specialized applications where both buffering capacity and reactivity are required.
Propiedades
Número CAS |
93858-68-5 |
|---|---|
Fórmula molecular |
C4H9K2O5P |
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
dipotassium;4-hydroxybutyl phosphate |
InChI |
InChI=1S/C4H11O5P.2K/c5-3-1-2-4-9-10(6,7)8;;/h5H,1-4H2,(H2,6,7,8);;/q;2*+1/p-2 |
Clave InChI |
PQSDWINLVLKRMY-UHFFFAOYSA-L |
SMILES canónico |
C(CCOP(=O)([O-])[O-])CO.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















